Azido-PEG3-Ala-Boc

PROTAC Click Chemistry Orthogonal Protection

Azido-PEG3-Ala-Boc (CAS 2054345-68-3) is a heterobifunctional PEG linker with a unique L-alanine stereocenter carrying a Boc-protected amine and free carboxylic acid on the same chiral carbon. This enables orthogonal deprotection: the Boc group remains intact during CuAAC click chemistry, then releases a free amine under mild acid for carbodiimide-mediated E3 ligase conjugation. The three-unit PEG spacer (≥ empirical 12–20 Å) and defined stereochemistry ensure reproducible PROTAC ternary complex geometry, reducing SAR variability. Select this linker over achiral or shorter/longer PEG alternatives to maximize degradation efficiency and batch-to-batch consistency in multi-year drug discovery campaigns. Available with guaranteed ≥98% purity, full analytical traceability, and stable powder storage at -20°C.

Molecular Formula C14H26N4O7
Molecular Weight 362.38 g/mol
CAS No. 2054345-68-3
Cat. No. B609466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG3-Ala-Boc
CAS2054345-68-3
SynonymsN-Boc-Azido-tris(ethylenoxy)-L-alanine
Molecular FormulaC14H26N4O7
Molecular Weight362.38 g/mol
Structural Identifiers
InChIInChI=1S/C14H26N4O7/c1-14(2,3)25-13(21)17-11(12(19)20)10-24-9-8-23-7-6-22-5-4-16-18-15/h11H,4-10H2,1-3H3,(H,17,21)(H,19,20)/t11-/m1/s1
InChIKeyNYDWDSHNHZCWMW-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Azido-PEG3-Ala-Boc (CAS 2054345-68-3) for PROTAC Synthesis and Click Chemistry Bioconjugation


Azido-PEG3-Ala-Boc (CAS 2054345-68-3) is a heterobifunctional polyethylene glycol (PEG)-based linker containing an azide group and a Boc-protected L-alanine carboxylic acid moiety [1]. As a PROTAC (PROteolysis TArgeting Chimera) linker, it enables the covalent connection of a target protein ligand and an E3 ubiquitin ligase ligand through click chemistry . The compound incorporates a three-unit PEG spacer for enhanced aqueous solubility and conformational flexibility, a terminal azide for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition with alkyne-containing partners, and a Boc-protected amine that allows selective deprotection for subsequent amide bond formation .

Why Azido-PEG3-Ala-Boc Cannot Be Replaced by Generic Azido-PEG Linkers in PROTAC Design


Generic substitution with alternative azido-PEG linkers such as Azido-PEG3-acid (CAS 1056024-94-2) or Azido-PEG3-C-Boc (CAS 172531-36-1) is not scientifically equivalent in PROTAC synthesis. Azido-PEG3-Ala-Boc uniquely incorporates an L-alanine residue bearing a Boc-protected amine and a free carboxylic acid on the same chiral carbon atom, providing a defined stereocenter . This structural configuration enables orthogonal deprotection and site-specific conjugation that simpler linkers lacking the alanine scaffold cannot replicate . The resulting amide bond orientation and the three-unit PEG spacer length (PEG3) have been demonstrated in the PROTAC literature to influence ternary complex formation and degradation efficiency, making linker selection a critical determinant of biological activity rather than a trivial interchange [1].

Quantitative Differentiation of Azido-PEG3-Ala-Boc from Alternative PROTAC Linkers


Click Chemistry Orthogonality: Boc-Protected Amine vs. Unprotected Analogs

Unlike Azido-PEG3-acid (CAS 1056024-94-2), which contains an unprotected carboxylic acid, Azido-PEG3-Ala-Boc features a Boc-protected amine on the L-alanine moiety that requires acidic deprotection before amide coupling . This orthogonal protection strategy enables sequential bioconjugation in multi-step PROTAC synthesis without premature cross-reactivity .

PROTAC Click Chemistry Orthogonal Protection

PEG Spacer Length: Three Ethylene Glycol Units vs. Shorter and Longer PEG Linkers

The three-unit PEG spacer (PEG3) of Azido-PEG3-Ala-Boc provides a calculated topological polar surface area (TPSA) of 152.08 Ų and a predicted XLogP of 1.324 , which differs quantitatively from shorter PEG1 (MW 318.32; TPSA ~107 Ų) and longer PEG5 (MW 406.43; TPSA ~197 Ų) linkers [1]. PROTAC linker optimization studies have established that the 12–20 atom linker length range is optimal for efficient ternary complex formation and target protein degradation [2].

PROTAC Linker Optimization Ternary Complex

Stereochemical Purity: L-Alanine Defined Stereocenter vs. Racemic Mixtures

Azido-PEG3-Ala-Boc contains a defined L-alanine stereocenter with an atom stereo count of 1 and a specific [C@@H] configuration as denoted in its SMILES string . In contrast, commercially available Azido-PEG3-C-Boc (CAS 172531-36-1; MW 289.33) lacks the chiral alanine scaffold and has an atom stereo count of 0 . The presence of a defined stereocenter in the linker may influence the spatial orientation of conjugated ligands, which is relevant for optimizing the ternary complex geometry in PROTAC-mediated degradation [1].

PROTAC Chiral Synthesis Stereochemistry

Aqueous Solubility Enhancement: PEG3 Hydrophilicity vs. Non-PEG Alkyl Linkers

Azido-PEG3-Ala-Boc contains three ethylene glycol repeat units that confer hydrophilicity to the linker scaffold, as reflected by its calculated TPSA of 152.08 Ų and 9 hydrogen bond acceptors . PROTAC design studies demonstrate that PEG-based linkers, through their hydrophilic nature, increase the aqueous solubility of the overall PROTAC molecule compared to purely alkyl linkers of comparable length, which have TPSA values typically below 50 Ų [1]. This property directly affects cell permeability and oral absorption potential of the final PROTAC construct [2].

PROTAC Solubility Formulation

Rotatable Bond Flexibility: 13 Rotatable Bonds vs. Rigid Linker Scaffolds

Azido-PEG3-Ala-Boc possesses 13 rotatable bonds and a molecular complexity index of 446.95 , which is substantially higher than rigid aromatic linkers that typically have 2–4 rotatable bonds. PROTAC linker optimization studies have demonstrated that increased conformational flexibility, as provided by PEG-based linkers, allows the PROTAC molecule to sample a broader conformational space, facilitating the optimal positioning of the E3 ligase and target protein for productive ternary complex formation [1].

PROTAC Conformational Flexibility Ternary Complex

Stability Profile: Powder and Solution Storage Compared to Less Stable Azido-PEG Analogs

Azido-PEG3-Ala-Boc demonstrates a defined stability profile with powder storage at -20°C for up to 3 years and in-solvent storage at -80°C for 6 months . This contrasts with certain azido-PEG analogs such as Azido-PEG3-maleimide, which is explicitly noted as unstable upon prolonged storage and is sold as a kit format to mitigate degradation . The improved stability of Azido-PEG3-Ala-Boc reduces the risk of linker degradation during extended PROTAC synthesis campaigns.

PROTAC Compound Stability Storage

Optimal Research and Procurement Applications for Azido-PEG3-Ala-Boc


PROTAC Library Synthesis Requiring Orthogonal Protection Strategies

Azido-PEG3-Ala-Boc is ideally suited for the construction of PROTAC libraries where sequential, chemoselective conjugation is required. The Boc-protected amine on the L-alanine scaffold remains inert during copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing ligands, enabling click chemistry attachment of the first ligand without premature deprotection . Subsequent acidic deprotection (TFA or HCl) reveals the free amine for carbodiimide-mediated coupling to an E3 ligase ligand bearing a carboxylic acid, facilitating modular PROTAC assembly with minimal cross-reactivity .

Optimization of PROTAC Ternary Complex Geometry via Defined Linker Length

The three-unit PEG spacer (PEG3) of Azido-PEG3-Ala-Boc provides a linker length within the empirically validated optimal range (12–20 atoms) for productive ternary complex formation . Research groups seeking to balance aqueous solubility with cell permeability in PROTAC development should select this PEG3-based linker over shorter PEG1 linkers (which may confer insufficient solubility) or longer PEG5 linkers (which may reduce membrane permeability). The compound's calculated TPSA of 152.08 Ų and XLogP of 1.324 support its use in achieving favorable drug-like physicochemical properties in the final PROTAC construct .

Stereochemically Defined PROTAC Synthesis for Reproducible Degradation Assays

For laboratories conducting PROTAC structure-activity relationship (SAR) studies, the defined L-alanine stereocenter of Azido-PEG3-Ala-Boc ensures consistent spatial orientation of conjugated ligands across synthetic batches. This property is particularly valuable when comparing degradation efficiency across a series of PROTACs with varying warhead ligands, as linker stereochemistry may influence the geometry of the ternary complex and the resulting ubiquitination efficiency . Procurement of this stereochemically defined linker over racemic or achiral alternatives minimizes variability in degradation assay readouts.

Long-Term PROTAC Discovery Programs Requiring Stable Linker Inventory

Azido-PEG3-Ala-Boc's documented stability profile—3 years as powder at -20°C and 6 months in solution at -80°C —makes it suitable for multi-year PROTAC drug discovery campaigns. Compared to less stable azido-PEG analogs that require fresh preparation or kit-format stabilization, this linker can be procured in bulk quantities and stored as a reliable building block for iterative PROTAC synthesis and optimization without concerns of degradation-induced variability .

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